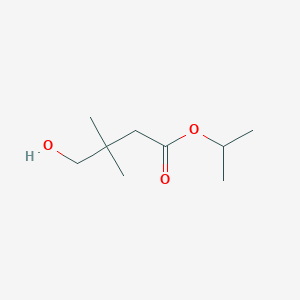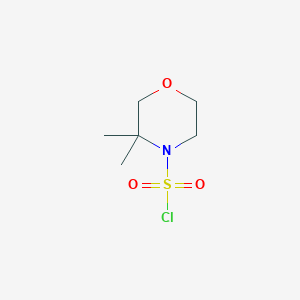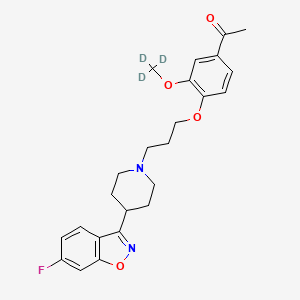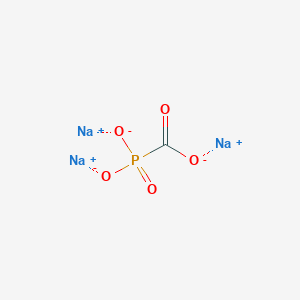
Foscarnet (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foscarnet sodium, also known as phosphonoformic acid, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against drug-resistant cytomegalovirus (CMV) and herpes simplex viruses types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium is marketed under the trade name Foscavir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Foscarnet sodium is synthesized through a series of chemical reactions involving phosphonoformic acid. The preparation involves the reaction of phosphonoformic acid with sodium hydroxide to form the trisodium salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of foscarnet sodium involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process is optimized for high yield and purity, often incorporating quality control measures such as ion chromatography to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Foscarnet sodium undergoes various chemical reactions, including:
Oxidation: Foscarnet sodium can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Foscarnet sodium can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving foscarnet sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of foscarnet sodium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonoformates .
Applications De Recherche Scientifique
Foscarnet sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving viral replication and inhibition, particularly in the context of herpes viruses.
Mécanisme D'action
Foscarnet sodium exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet sodium does not require activation by viral protein kinases, making it effective against acyclovir- or ganciclovir-resistant HSV and CMV infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another antiviral medication used to treat herpes virus infections. Unlike foscarnet sodium, acyclovir requires activation by viral thymidine kinase.
Ganciclovir: Used to treat CMV infections, ganciclovir also requires activation by viral protein kinases, which foscarnet sodium does not.
Uniqueness
Foscarnet sodium is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by drug-resistant strains of herpes viruses .
Propriétés
Formule moléculaire |
CNa3O5P |
|---|---|
Poids moléculaire |
191.95 g/mol |
Nom IUPAC |
trisodium;phosphonatoformate |
InChI |
InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |
Clé InChI |
DFHAXXVZCFXGOQ-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


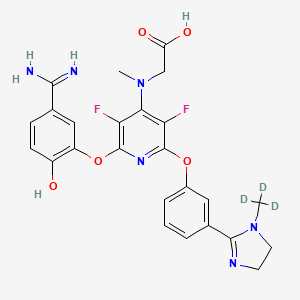
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
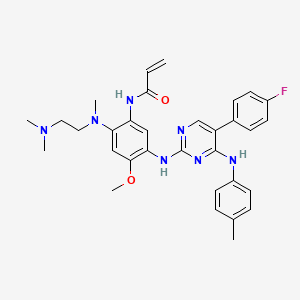
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
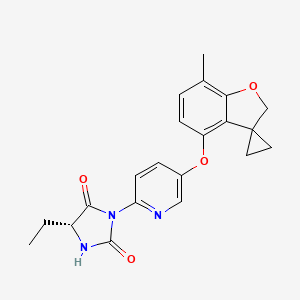
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
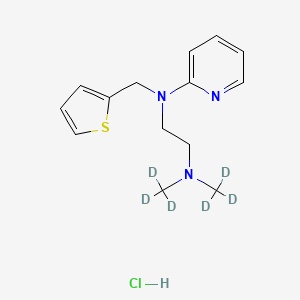
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

